N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carboxylic acid with thiophene-2-carboxaldehyde, followed by a series of reactions to introduce the amide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable chemical properties.
Furan Derivatives: Furan-2-carboxamide and its analogs also show similar reactivity and applications.
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-2-carboxamide is unique due to the combination of both furan and thiophene rings in its structure. This duality provides a distinct set of chemical and biological properties, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-14(11-3-1-7-19-11)13-6-5-10(21-13)9-16-15(18)12-4-2-8-20-12/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACASAJLNMSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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